3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine
Overview
Description
The compound “3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine” is a derivative of thiazole . Thiazole is a heterocyclic compound that has been an important heterocycle in the world of chemistry . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives involves various chemical reactions . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions . For example, when compound 170 was allowed to react with the ethyl (N-arylhydrazono)-chloroacetates 165 in a suitable solvent and in the presence of triethylamine, it gave a single isolable product .Scientific Research Applications
Piperazine derivatives, including compounds such as 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are integral in the development of drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the versatility and importance of piperazine-based compounds in drug discovery and development (Rathi et al., 2016).
Piperazine Derivatives in Anti-mycobacterial Research
Research into piperazine derivatives has shown significant promise in the fight against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Piperazine, as a core structure, has been utilized in the development of potent anti-TB molecules. This underscores the potential of piperazine derivatives in addressing critical global health challenges and highlights the importance of further research into their anti-mycobacterial properties (Girase et al., 2020).
Anxiolytic-like Activity of Piperazine Derivatives
Piperazine derivatives have been explored for their anxiolytic-like properties in various pharmacological studies. One such study focused on a novel N-cycloalkyl-N-benzoylpiperazine derivative, which demonstrated significant anxiolytic-like activity without affecting locomotor activity or motor coordination. This suggests the potential for developing new anxiolytic drugs based on piperazine derivatives, offering an alternative to current treatments with fewer side effects (Strub et al., 2016).
Future Directions
Thiazole derivatives have shown a wide range of biological activities, making them a focus of medicinal chemists to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Mechanism of Action
Target of Action
The primary target of the compound “3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine” is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include the presence of other molecules in the cell, the cell’s stage in the cell cycle, and the overall state of the organism’s health.
Properties
IUPAC Name |
2,4-dimethyl-5-(6-piperazin-1-ylpyridazin-3-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-9-13(19-10(2)15-9)11-3-4-12(17-16-11)18-7-5-14-6-8-18/h3-4,14H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIANFFBQAKEGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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